(2R,4S)-1-(tert-butoxycarbonyl)-2-(methoxycarbonyl)piperidine-4-carboxylic acid is a complex organic compound characterized by its specific stereochemistry and functional groups. The compound has the molecular formula and a molecular weight of approximately 245.28 g/mol. It features a piperidine ring with tert-butoxycarbonyl and methoxycarbonyl substituents, which contribute to its chemical reactivity and biological activity. This compound is often used in the synthesis of pharmaceuticals and bioactive molecules due to its unique structural properties.
These reactions make (2R,4S)-1-(tert-butoxycarbonyl)-2-(methoxycarbonyl)piperidine-4-carboxylic acid a versatile intermediate in organic synthesis.
The synthesis of (2R,4S)-1-(tert-butoxycarbonyl)-2-(methoxycarbonyl)piperidine-4-carboxylic acid typically involves multi-step organic synthesis techniques:
Various synthetic pathways may be employed depending on the desired purity and yield.
(2R,4S)-1-(tert-butoxycarbonyl)-2-(methoxycarbonyl)piperidine-4-carboxylic acid finds applications in:
Interaction studies focus on how this compound and its derivatives interact with biological systems. Key areas include:
These studies help elucidate the potential therapeutic roles of (2R,4S)-1-(tert-butoxycarbonyl)-2-(methoxycarbonyl)piperidine-4-carboxylic acid.
Several compounds share structural similarities with (2R,4S)-1-(tert-butoxycarbonyl)-2-(methoxycarbonyl)piperidine-4-carboxylic acid. Here are some notable examples:
Compound Name | CAS Number | Key Features |
---|---|---|
(2S,4S)-1-tert-Butyl 2-methyl 4-hydroxypyrrolidine-1,2-dicarboxylate | 102195-79-9 | Contains hydroxyl groups; used in similar applications |
(2R,4R)-1-tert-Butyl 2-methyl 4-hydroxypyrrolidine-1,2-dicarboxylate | 1218998-83-4 | Similar stereochemistry; potential for different biological activity |
1-(tert-Butoxycarbonyl)-4-piperidinecarboxylic Acid | 84358-13-4 | Lacks methoxy group; simpler structure but similar reactivity |
These compounds highlight the uniqueness of (2R,4S)-1-(tert-butoxycarbonyl)-2-(methoxycarbonyl)piperidine-4-carboxylic acid through its specific functional groups and stereochemistry, which may enhance its reactivity and biological activity compared to others.